molecular formula C4H6N2O2 B14611275 (NE)-N-[(E,4E)-4-hydroxyiminobut-2-enylidene]hydroxylamine

(NE)-N-[(E,4E)-4-hydroxyiminobut-2-enylidene]hydroxylamine

Cat. No.: B14611275
M. Wt: 114.10 g/mol
InChI Key: ZUMBQEXHEBTNBL-CRQXNEITSA-N
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Description

(NE)-N-[(E,4E)-4-hydroxyiminobut-2-enylidene]hydroxylamine is a chemical compound known for its unique structure and reactivity It is characterized by the presence of hydroxylamine and oxime functional groups, which contribute to its diverse chemical behavior

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(E,4E)-4-hydroxyiminobut-2-enylidene]hydroxylamine typically involves the reaction of hydroxylamine with an appropriate aldehyde or ketone. One common method involves the condensation reaction between hydroxylamine and a carbonyl compound, resulting in the formation of an oxime intermediate. This intermediate can then undergo further reactions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(E,4E)-4-hydroxyiminobut-2-enylidene]hydroxylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce primary amines .

Scientific Research Applications

(NE)-N-[(E,4E)-4-hydroxyiminobut-2-enylidene]hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (NE)-N-[(E,4E)-4-hydroxyiminobut-2-enylidene]hydroxylamine involves its interaction with molecular targets through its reactive functional groups. The oxime group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. Additionally, the hydroxylamine group can participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (NE)-N-[(E,4E)-4-hydroxyiminobut-2-enylidene]hydroxylamine include:

Uniqueness

The uniqueness of this compound lies in its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C4H6N2O2

Molecular Weight

114.10 g/mol

IUPAC Name

(NE)-N-[(E,4E)-4-hydroxyiminobut-2-enylidene]hydroxylamine

InChI

InChI=1S/C4H6N2O2/c7-5-3-1-2-4-6-8/h1-4,7-8H/b2-1+,5-3+,6-4+

InChI Key

ZUMBQEXHEBTNBL-CRQXNEITSA-N

Isomeric SMILES

C(=C/C=N/O)\C=N\O

Canonical SMILES

C(=CC=NO)C=NO

Origin of Product

United States

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